molecular formula C19H23NO B14350358 N-(2,4,6-Triethylphenyl)benzamide CAS No. 90936-32-6

N-(2,4,6-Triethylphenyl)benzamide

Katalognummer: B14350358
CAS-Nummer: 90936-32-6
Molekulargewicht: 281.4 g/mol
InChI-Schlüssel: CFCCLNMHNFQQGW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,4,6-Triethylphenyl)benzamide is an organic compound that belongs to the class of amides It is characterized by the presence of a benzamide group attached to a 2,4,6-triethylphenyl moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4,6-Triethylphenyl)benzamide typically involves the reaction of 2,4,6-triethylphenylamine with benzoyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2,4,6-Triethylphenylamine+Benzoyl chlorideThis compound+HCl\text{2,4,6-Triethylphenylamine} + \text{Benzoyl chloride} \rightarrow \text{this compound} + \text{HCl} 2,4,6-Triethylphenylamine+Benzoyl chloride→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large reactors and efficient mixing to ensure complete reaction. The product is then purified through recrystallization or other suitable purification techniques to obtain the desired compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2,4,6-Triethylphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The benzamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic reagents like sodium methoxide (NaOCH₃) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

N-(2,4,6-Triethylphenyl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-(2,4,6-Triethylphenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzamide: The simplest amide derivative of benzoic acid.

    N-Substituted Benzamides: Compounds with various substituents on the benzamide group.

Uniqueness

N-(2,4,6-Triethylphenyl)benzamide is unique due to the presence of the 2,4,6-triethylphenyl group, which imparts distinct chemical and physical properties compared to other benzamide derivatives. This structural feature can influence its reactivity and interactions with biological targets, making it a valuable compound for specific research applications.

Eigenschaften

CAS-Nummer

90936-32-6

Molekularformel

C19H23NO

Molekulargewicht

281.4 g/mol

IUPAC-Name

N-(2,4,6-triethylphenyl)benzamide

InChI

InChI=1S/C19H23NO/c1-4-14-12-15(5-2)18(16(6-3)13-14)20-19(21)17-10-8-7-9-11-17/h7-13H,4-6H2,1-3H3,(H,20,21)

InChI-Schlüssel

CFCCLNMHNFQQGW-UHFFFAOYSA-N

Kanonische SMILES

CCC1=CC(=C(C(=C1)CC)NC(=O)C2=CC=CC=C2)CC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.